molecular formula C10H10BrClO2 B1226321 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone CAS No. 683274-74-0

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Cat. No. B1226321
CAS RN: 683274-74-0
M. Wt: 277.54 g/mol
InChI Key: BYBYETVLFBNBBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-chlorophenyl ethanones involves multiple steps, starting from specific phenyl ethanone precursors. A study by Zhang et al. (2014) describes a facile 7-step procedure starting from a phenyl ethanone compound, emphasizing the importance of stepwise reactions and the resolution of intermediates to obtain pure enantiomers with high enantiomeric purities, which might be analogous to the synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone often involves complex arrangements with significant implications for their chemical behavior. Studies involving X-ray diffraction and other spectroscopic methods are pivotal for determining the precise geometries and stereochemical configurations of such molecules. For instance, the structure of a related bromophenyl compound was elucidated using single crystal X-ray diffraction, highlighting the role of this technique in understanding molecular structures (Li, Lundquist, Soubbotin, Stomberg, 1995).

Scientific Research Applications

Flame Retardant Research

Studies on novel brominated flame retardants (NBFRs) have highlighted the presence and potential risks of various brominated compounds in indoor environments, food, and consumer goods. The research emphasizes the need for more comprehensive studies on the occurrence, environmental fate, and toxicity of these compounds, including 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone. Particularly, the detection of specific brominated compounds in different settings has raised concerns about their impact on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental and Health Impact Studies

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) has delved into their occurrence as contaminants in flame retardants, their production during combustion, and their potential health impacts. These compounds, including brominated species like 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, are known to have effects similar to their chlorinated counterparts, affecting various biological systems. The studies suggest the need for more thorough environmental and health impact assessments of these brominated compounds (Mennear & Lee, 1994).

Role in Chemical Synthesis

In the domain of chemical synthesis, certain brominated compounds serve as key intermediates. For instance, 2-Fluoro-4-bromobiphenyl, a molecule structurally similar to 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone, is used in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The synthesis of such compounds involves complex reactions and has implications for large-scale production, highlighting the importance of these brominated intermediates in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

Safety and Hazards

The compound is classified as a combustible solid . It’s important to avoid dust formation and to avoid breathing in any mist, gas, or vapors that may be produced. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6-3-10(14-2)7(4-8(6)12)9(13)5-11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYETVLFBNBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373613
Record name 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

CAS RN

683274-74-0
Record name 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 683274-74-0
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